An In-depth Technical Guide to the Chemical Properties of 2',5'-Difluoro-biphenyl-4-acetic acid for Medicinal Chemistry
An In-depth Technical Guide to the Chemical Properties of 2',5'-Difluoro-biphenyl-4-acetic acid for Medicinal Chemistry
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The biphenyl acetic acid framework, a classic pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs), serves as a versatile starting point for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of 2',5'-Difluoro-biphenyl-4-acetic acid, a molecule that combines these two key features. While specific experimental data for this particular isomer is not extensively available in public literature, this document will leverage data from close structural analogs and established principles of medicinal chemistry to provide a thorough profile for researchers, scientists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, and its potential as a modulator of inflammatory pathways, with a focus on the cyclooxygenase (COX) enzymes.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For 2',5'-Difluoro-biphenyl-4-acetic acid, we can summarize its key properties as follows:
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₀F₂O₂ | PubChem[1] |
| Molecular Weight | 248.23 g/mol | PubChem[1] |
| CAS Number | 348086-74-8 | CymitQuimica[2] |
| XLogP3 (Computed) | 3.2 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| pKa (Acidic, Apparent - Estimated) | ~4.2 | Based on 2',4'-Difluorobiphenyl-4-acetic acid[3] |
| Melting Point (Estimated) | 140-160 °C | Based on related difluorobiphenyl acetic acid isomers |
| Aqueous Solubility (Predicted) | Low | Inferred from high XLogP3 |
Expert Insights: The computed XLogP3 of 3.2 suggests that 2',5'-Difluoro-biphenyl-4-acetic acid is a lipophilic molecule, which could favor its passage through cell membranes to reach intracellular targets. However, this may also correlate with lower aqueous solubility, a factor that often presents challenges in formulation. The estimated acidic pKa of around 4.2, typical for a carboxylic acid, indicates that the molecule will be predominantly ionized at physiological pH, which can aid in its interaction with biological targets and influence its solubility and distribution. The presence of two fluorine atoms is expected to enhance metabolic stability by blocking potential sites of oxidative metabolism.
Synthesis and Manufacturing
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2',5'-Difluoro-biphenyl-4-acetic acid.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure that can be adapted for the synthesis of 2',5'-Difluoro-biphenyl-4-acetic acid.
Materials:
-
4-Bromophenylacetic acid
-
2,5-Difluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromophenylacetic acid (1.0 eq), 2,5-difluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Acidification: Acidify the aqueous layer with 1M HCl to a pH of ~2 to precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure 2',5'-Difluoro-biphenyl-4-acetic acid.
Medicinal Chemistry Applications: Targeting the COX Pathway
The biphenyl acetic acid scaffold is a well-known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes.[7] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation.[8][9] The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.
Hypothesized Mechanism of Action
Caption: Hypothesized inhibition of the COX-2 pathway by 2',5'-Difluoro-biphenyl-4-acetic acid.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for 2',5'-Difluoro-biphenyl-4-acetic acid are not available, we can infer potential relationships from the broader class of biphenyl acetic acid derivatives.
-
Carboxylic Acid Moiety: The acetic acid group is crucial for activity, as it mimics the endogenous substrate, arachidonic acid, and can form key interactions within the active site of the COX enzymes.[7]
-
Biphenyl Scaffold: The biphenyl core provides the necessary structural rigidity and lipophilicity to position the molecule within the enzyme's active site.
-
Fluorine Substitution: The 2',5'-difluoro substitution pattern is expected to influence the molecule's conformation and electronic properties. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and can also block sites of metabolic degradation, potentially increasing the compound's half-life. The specific positioning of the fluorine atoms will likely impact the selectivity for COX-2 over COX-1.
Experimental Protocols for Biological Evaluation
To characterize the medicinal chemistry properties of 2',5'-Difluoro-biphenyl-4-acetic acid, a series of in vitro assays would be essential.
Experimental Workflow for Compound Evaluation
Caption: A typical experimental workflow for evaluating a novel anti-inflammatory compound.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay determines the 50% inhibitory concentration (IC₅₀) of the compound against both COX isoforms.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
2',5'-Difluoro-biphenyl-4-acetic acid (test compound) dissolved in DMSO
-
Selective COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) inhibitors as controls
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid as per the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
75 µL COX Assay Buffer
-
1 µL COX Probe working solution
-
2 µL COX Cofactor working solution
-
10 µL of the test compound at various concentrations or control inhibitor. For the enzyme control well, add 10 µL of DMSO.
-
Add 1 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of the arachidonic acid working solution to each well.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 10-30 minutes.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the compound relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10]
Protocol 2: In Vitro Protein Denaturation Assay
This assay provides a preliminary assessment of the compound's anti-inflammatory activity.
Materials:
-
Bovine Serum Albumin (BSA) solution (1%)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
2',5'-Difluoro-biphenyl-4-acetic acid (test compound) at various concentrations
-
Diclofenac sodium as a standard
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare reaction mixtures containing 2 mL of different concentrations of the test compound, 2.8 mL of PBS, and 0.2 mL of BSA solution.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating at 70°C for 10 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Measurement: Measure the absorbance at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100[11]
Conclusion
2',5'-Difluoro-biphenyl-4-acetic acid represents a promising, yet underexplored, molecule in the field of medicinal chemistry. Its structural features suggest a strong potential as an anti-inflammatory agent, likely acting through the inhibition of COX enzymes. The strategic placement of fluorine atoms may confer advantageous properties such as enhanced metabolic stability and target affinity. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and a clear roadmap for its biological evaluation. Further experimental investigation is warranted to fully elucidate its therapeutic potential and to establish a definitive structure-activity relationship for this class of compounds.
References
-
2',5'-Difluoro-biphenyl-4-acetic acid | C₁₄H₁₀F₂O₂ | CID 21957437. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Computational analysis to investigate the anti-rheumatic potential of plant-based small molecule inhibitor targeting tumor necrosis factor α. (2023). Frontiers in Pharmacology. Retrieved March 7, 2026, from [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved March 7, 2026, from [Link]
-
2',4'-Difluorobiphenyl-4-acetic acid Properties. (n.d.). EPA. Retrieved March 7, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Suzuki-Miyaura reaction. (n.d.). Diva-Portal.org. Retrieved March 7, 2026, from [Link]
Sources
- 1. 2',5'-Difluoro-biphenyl-4-acetic acid | C14H10F2O2 | CID 21957437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2′,5′-Difluoro-biphenyl-4-acetic acid | CymitQuimica [cymitquimica.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. diva-portal.org [diva-portal.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Computational analysis to investigate the anti-rheumatic potential of plant-based small molecule inhibitor targeting tumor necrosis factor α [frontiersin.org]
